molecular formula C20H17F2N3O2 B2717174 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide CAS No. 1251687-63-4

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide

Cat. No.: B2717174
CAS No.: 1251687-63-4
M. Wt: 369.372
InChI Key: OSZUZUKRYSNPEJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both fluorine atoms and the quinoline moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The quinoline derivative is then coupled with a suitable benzamide precursor under conditions that facilitate the formation of the amide bond. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into the DNA structure, disrupting the replication process. Additionally, the compound inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. This dual mechanism contributes to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide: shares similarities with other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its dual fluorine substitution and the specific positioning of the quinoline moiety, which enhances its biological activity and specificity compared to other quinoline derivatives.

Properties

IUPAC Name

2,6-difluoro-N-[4-oxo-4-(quinolin-8-ylamino)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-14-7-2-8-15(22)18(14)20(27)24-12-4-10-17(26)25-16-9-1-5-13-6-3-11-23-19(13)16/h1-3,5-9,11H,4,10,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUZUKRYSNPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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